molecular formula C15H11BrN2O B195695 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide CAS No. 59690-97-0

10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide

Cat. No.: B195695
CAS No.: 59690-97-0
M. Wt: 315.16 g/mol
InChI Key: FGWUKVYDIGVLTD-UHFFFAOYSA-N
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Scientific Research Applications

10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide has several applications in scientific research:

Mechanism of Action

Target of Action

10-Bromocarbamazepine is a derivative of carbamazepine, an anticonvulsant and mood-stabilizing drug . The primary targets of carbamazepine are voltage-gated sodium channels . By binding to these channels, carbamazepine stabilizes their inactive state, preventing repetitive and sustained firing of an action potential . This mechanism is crucial in reducing the hyperexcitability associated with seizures and mood disorders .

Mode of Action

10-Bromocarbamazepine, similar to carbamazepine, likely interacts with its targets by binding to the voltage-gated sodium channels in their inactive conformation . This binding prevents the channels from returning to their active state, thereby inhibiting the rapid, repetitive firing of action potentials . This action reduces neuronal excitability, which is beneficial in conditions like epilepsy and bipolar disorder .

Biochemical Pathways

The biochemical pathways affected by 10-Bromocarbamazepine are likely similar to those of carbamazepine. Carbamazepine is metabolized in the liver by the cytochrome P450 enzymes, specifically CYP3A4 . One of the key metabolites formed is 2-hydroxycarbamazepine, which can be further oxidized to form reactive species . These reactive species may play a role in the drug’s therapeutic and side effects .

Pharmacokinetics

Carbamazepine exhibits nonlinear pharmacokinetics, with its metabolism being influenced by autoinduction . This means that the drug can induce the production of its own metabolizing enzymes, leading to increased metabolism over time . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties are also influenced by factors such as dose, frequency of administration, and individual patient characteristics .

Result of Action

The molecular and cellular effects of 10-Bromocarbamazepine are likely to be similar to those of carbamazepine. At the molecular level, the drug’s action on sodium channels reduces the excitability of neurons, thereby controlling seizures and stabilizing mood . At the cellular level, the drug may influence the behavior, growth, and development of cells, potentially leading to side effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 10-Bromocarbamazepine. For instance, the presence of other substances in the body can affect the drug’s metabolism and action . Additionally, the drug’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other drugs

Safety and Hazards

Safety measures for handling 10-Bromocarbamazepine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

The synthesis of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide typically involves the bromination of carbamazepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled conditions to ensure selective bromination at the desired position on the carbamazepine molecule .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide is similar to other carbamazepine derivatives, such as:

The uniqueness of this compound lies in its bromine substitution, which can influence its chemical reactivity and biological activity compared to other carbamazepine derivatives.

Properties

IUPAC Name

5-bromobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWUKVYDIGVLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208399
Record name 10-Bromocarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59690-97-0
Record name 10-Bromocarbamazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Bromocarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-BROMO-5H-DIBENZO(B,F)AZEPINE-5-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6424369828
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

With cooling at 5°-10° C, 12 g (app. 0.03 mole) of the crude 10,11-dibromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide obtained according to (a) are suspended in 35 ml of dimethyl formamide. With stirring, 10 g (app. 0.08 mole) of 1,5-diazabicyclo[4.3.0]non-5-ene are added dropwise at 5°-10° C. Stirring is continued for 2 hours at 25° C and a new precipitate forms. The reaction mixture is then heated for 10 minutes to 90°-100° C and, after it has cooled, poured onto a mixture of water and ice and the organic phase is dissolved in ethyl acetate. The aqueous phase is then separated and the organic phase is washed with water, dried over calcium chloride and evaporated in a water jet vacuum. The residue is crystallised from 30 ml of acetonitrile to yield light green 10-bromo-5-H-dibenz[b,f]azepine-5-carboxamide of m.p. 168°-170° C.
Name
10,11-dibromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 10-Bromocarbamazepine in pharmaceutical analysis?

A: 10-Bromocarbamazepine is a known impurity found in carbamazepine drug substances and tablets. [, ] This impurity is a by-product generated during the manufacturing process of carbamazepine. [] Its presence is undesirable and needs to be carefully controlled to ensure the quality and safety of the drug product.

Q2: Are there analytical methods available to quantify 10-Bromocarbamazepine in carbamazepine samples?

A: Yes, both direct current polarography (DCP) and differential pulse polarography (DPP) have been successfully employed to determine 10-Bromocarbamazepine levels in carbamazepine. [] These electrochemical methods exploit the compound's ability to undergo a two-electron debromination reaction. [] For instance, DPP offers a higher sensitivity, detecting as low as 10 ppm of bromine, equivalent to a 3 x 10-6 mol/L concentration of 10-Bromocarbamazepine. [] Additionally, a liquid chromatography (LC) method using a diol column and a mobile phase consisting of acetonitrile, methanol, and aqueous acetic acid is also capable of detecting 10-Bromocarbamazepine at levels as low as 0.03%. []

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